molecular formula C15H16N4O2S B2940577 1-(morpholin-4-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one CAS No. 872987-40-1

1-(morpholin-4-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one

Cat. No.: B2940577
CAS No.: 872987-40-1
M. Wt: 316.38
InChI Key: PTIMRIWMCDQZTD-UHFFFAOYSA-N
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Description

1-(morpholin-4-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound featuring a morpholine ring, a pyridazine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(morpholin-4-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multi-step reactions. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This process provides access to pharmacologically active pyridazinones, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

1-(morpholin-4-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(morpholin-4-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacologically active compound.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(morpholin-4-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(morpholin-4-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one is unique due to its combination of a morpholine ring, a pyridazine ring, and a pyridine ring. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

1-morpholin-4-yl-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c20-15(19-7-9-21-10-8-19)11-22-14-2-1-13(17-18-14)12-3-5-16-6-4-12/h1-6H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIMRIWMCDQZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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